Clorosulfurón

Descripción general

Descripción

Chlorsulfuron is a sulfonylurea herbicide primarily used to control broad-leaved weeds in cereal crops. It was discovered by George Levitt in 1976 while working at DuPont, which later introduced it under the brand name Glean in 1982 . Chlorsulfuron is known for its high solubility in water and low volatility, making it effective in various environmental conditions .

Mecanismo De Acción

Target of Action

Chlorosulfuron primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids valine and isoleucine .

Mode of Action

Chlorosulfuron acts as an ALS inhibitor . It binds to the ALS enzyme, inhibiting its function and thereby blocking the biosynthesis of the amino acids valine and isoleucine . This inhibition is highly specific and sensitive, with I50 values ranging from 18 to 36 nanomolar .

Biochemical Pathways

The inhibition of ALS disrupts the biosynthesis of the branched-chain amino acids valine and isoleucine . This disruption affects the normal functioning of the plant cells, leading to growth inhibition . In addition, the degradation of Chlorosulfuron involves the cleavage of the sulfonylurea bridge .

Pharmacokinetics

Chlorosulfuron is highly soluble in water . It is non-volatile, which means it has a low potential for drift . It tends to be moderately persistent in soil systems . The compound’s solubility and persistence can impact its bioavailability in the environment.

Result of Action

The inhibition of ALS by Chlorosulfuron leads to a deficiency in the amino acids valine and isoleucine, which are essential for plant growth . This deficiency results in the cessation of cell division, leading to the wilting and eventual death of the plant .

Action Environment

Chlorosulfuron’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is less stable under acidic conditions, with a half-life of 4 to 8 weeks at pH 5.7 to 7, and 1 week at pH 4 . Additionally, it can degrade by 30% on plant surfaces and 15% on soil surfaces under dry conditions within 30 days . Its persistence in the environment can also be influenced by factors such as soil type and climatic conditions .

Aplicaciones Científicas De Investigación

Chlorsulfuron has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying sulfonylurea herbicides and their interactions with various reagents.

Biology: Investigated for its effects on microbial communities and enzymatic activities in soil.

Análisis Bioquímico

Biochemical Properties

Chlorosulfuron interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . This interaction is crucial as ALS is responsible for the synthesis of branched-chain amino acids, which are essential for plant growth and development .

Cellular Effects

The inhibition of ALS by Chlorosulfuron leads to a deficiency in essential amino acids, affecting various cellular processes. This includes an impact on protein synthesis, cell signaling pathways, and cellular metabolism .

Molecular Mechanism

Chlorosulfuron exerts its effects at the molecular level by binding to the ALS enzyme, inhibiting its function . This inhibition prevents the synthesis of branched-chain amino acids, leading to a disruption in protein synthesis and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorosulfuron have been observed over time. The compound has shown stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

Chlorosulfuron is involved in the metabolic pathway related to the synthesis of branched-chain amino acids. It interacts with the ALS enzyme, affecting the metabolic flux and levels of these amino acids .

Métodos De Preparación

The first synthesis of chlorsulfuron was disclosed in a patent filed by DuPont in 1977. The synthetic route involves the condensation of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to form the sulfonylurea product . Industrial production methods typically involve high-performance liquid chromatography for purification, using a reversed-phase column with water and acetonitrile as the eluent .

Análisis De Reacciones Químicas

Chlorsulfuron undergoes several types of chemical reactions, including:

Reduction: Typically involves the removal of oxygen or the addition of hydrogen, using reagents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like sodium hydroxide.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions include various derivatives of chlorsulfuron, which can be used for further chemical analysis .

Comparación Con Compuestos Similares

Chlorsulfuron belongs to the sulfonylurea class of herbicides, which includes other compounds like sulfosulfuron, metsulfuron-methyl, and tribenuron-methyl. Compared to these similar compounds, chlorsulfuron is unique in its high solubility in water and its specific mode of action on acetolactate synthase . This makes it particularly effective in controlling a broad spectrum of weeds while being safe for use in cereal crops.

Actividad Biológica

Chlorsulfuron is a sulfonylurea herbicide primarily used for controlling broadleaf weeds and certain grasses in various crops. Its biological activity is largely attributed to its mechanism of action, which involves the inhibition of the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of essential amino acids in plants.

Chlorsulfuron specifically inhibits the enzyme acetolactate synthase, which catalyzes the first step in the biosynthesis of the branched-chain amino acids valine and isoleucine. This inhibition leads to a disruption in protein synthesis and ultimately results in plant growth inhibition. The sensitivity of ALS to chlorsulfuron is high, with IC50 values ranging from 18 to 36 nanomolar for various plant species, indicating that even low concentrations can effectively inhibit this enzyme .

Effects on Plant Growth

The herbicide has been shown to have significant phytotoxic effects on various plant species. For example, a study on submerged aquatic macrophytes revealed that exposure to chlorsulfuron at 0.25 ppb resulted in a 76% reduction in length and a 50% decrease in both the number of leaves and stems compared to control plants . Additionally, higher concentrations (≥ 1.0 ppb) led to increased mortality rates and significant reductions in both wet and dry weights.

Table 1: Phytotoxic Effects of Chlorsulfuron on Sago Pondweed

| Concentration (ppb) | Length Reduction (%) | Leaf Reduction (%) | Stem Reduction (%) |

|---|---|---|---|

| 0 | 0 | 0 | 0 |

| 0.25 | 76 | 50 | 50 |

| 0.50 | 47 | - | - |

| ≥1.0 | - | - | Increased mortality |

Case Studies

Somatic Cell Selection in Potatoes

A study conducted on potato cultivars demonstrated the use of chlorsulfuron as a selection agent for somatic cell mutants resistant to the herbicide. After exposure to chlorsulfuron, rare cell colonies were recovered that exhibited resistance due to mutations in the acetohydroxyacid synthase (AHAS) gene. Two specific mutations were identified: one involved a transition from cytosine to thymine, while the other was a transversion from thymine to adenine, both leading to amino acid substitutions that conferred resistance .

Environmental Impact Studies

Research has also focused on the indirect ecological effects of chlorsulfuron, particularly its impact on non-target species and aquatic ecosystems. The herbicide’s persistence in soil can affect crop rotation practices due to its long half-life, which varies significantly with soil pH—ranging from approximately 12.5 weeks at pH 8.0 to as low as 1.9 weeks at pH 5.6 .

Soil Degradation and Crop Safety

Chlorsulfuron exhibits variable degradation rates based on environmental conditions, which can influence its safety profile for subsequent crops. Studies have indicated that modifications to chlorsulfuron derivatives can enhance degradation rates while maintaining herbicidal efficacy, thus improving crop safety .

Table 2: Degradation Rates of Chlorsulfuron Derivatives

| Compound | DT50 (days) at pH 5.6 | DT50 (days) at pH 8.0 |

|---|---|---|

| Chlorsulfuron | 1.9 | 12.5 |

| NL101 | 3.03 | - |

| NL102 | 5.66 | - |

Propiedades

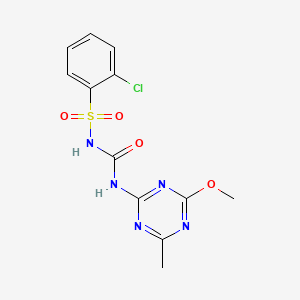

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYIFXVZLXQVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O4S | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79793-04-7 (mono-ammonium salt), 64902-72-3 (Parent) | |

| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023980 | |

| Record name | Chlorsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorsulfuron appears as colorless crystals. Non corrosive. Insoluble in water. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorsulfuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>53.7 [ug/mL] (The mean of the results at pH 7.4), In water, 125 mg/L at 25 °C, Solubility (25 °C) : 4 g/L acetone; 102 g/L dichloromethane, <0.01 g/L hexane, 15 g/L methanol; 3 g/L toluene, Moderately soluble in methylene chloride; less soluble in acetone, acetonitril. Low solubility in hydrocarbon solvents., Slight solubility in methylene chloride, acetone, methanol, toluene, hexane | |

| Record name | SID47193712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.25X10-11 mm Hg at 25 °C | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The sulfonylurea herbicide chlorsulfuron blocks the biosynthesis of the amino acids valine and isoleucine in plants. Addition of these two amino acids to excised pea root (Pisum sativum L. var Alaska) cultures incubated in the presence of chlorsulfuron completely alleviates herbicide-induced growth inhibition. The site of action of chlorsulfuron is the enzyme acetolactate synthase which catalyzes the first step in the biosynthesis of valine and isoleucine. This enzyme is extremely sensitive to inhibition by chlorsulfuron having I(50) values ranging from 18 to 36 nanomolar. In addition, acetolactate synthase from a wide variety of tolerant and sensitive plants species is highly sensitive to inhibition by chlorsulfuron., Chlorsulfuron, an inhibitor of acetolactate synthase markedly inhibited the growth of Lemna minor at concentrations of 10(-8) molar and above, but had no inhibitory effects on growth at 10(-9) molar. At growth inhibitory concentrations, chlorsulfuron caused a pronounced increase in total free amino acid levels within 24 hours. Valine, leucine, and isoleucine, however, became smaller percentages of the total free amino acid pool as the concentration of chlorsulfuron was increased. At concentrations of chlorsulfuron of 10(-8) molar and above, a new amino acid was accumulated in the free pool. This amino acid was identified as alpha-amino-n-butyrate by chemical ionization and electron impact gas chromatography-mass spectrometry. The amount of alpha-amino-n-butyrate increased from undetectable levels in untreated plants, to as high as 840 nanomoles per gram fresh weight (2.44% of the total free pool) in plants treated with 10(-4) molar chlorsulfuron for 24 hours. The accumulation of this amino acid was completely inhibited by methionine sulfoximine. Chlorsulfuron did not inhibit the methionine sulfoximine induced accumulations of valine, leucine, and isoleucine, supporting the idea that the accumulation of the branched-chain amino acids in methionine sulfoximine treated plants is the result of protein turnover rather than enhanced synthesis. Protein turnover may be primarily responsible for the failure to achieve complete depletion of valine, leucine, and isoleucine even at concentrations of chlorsulfuron some 10(4) times greater than that required to inhibit growth. Tracer studies with (15)N demonstrate that chlorsulfuron inhibits the incorporation of (15)N into valine, leucine, and isoleucine. The alpha-amino-n-butyrate accumulated in the presence of chlorsulfuron and [(15)N]H(4) (+) was heavily labeled with (15)N at early time points and appeared to be derived by transamination from a rapidly labeled amino acid such as glutamate or alanine. We propose that chlorsulfuron inhibition of acetolactate synthase may lead to accumulation of 2-oxobutyrate in the isoleucine branch of the pathway, and transamination of 2-oxobutyrate to alpha-amino-n-butyrate by a constitutive transaminase utilizing either glutamate or alanine as alpha-amino-N donors., The sulfonylurea herbicide chlorsulfuron and the imidazolinone herbicide imazaquin were shown to be noncompetitive and uncompetitive inhibitors, respectively, of purified acetolactate synthase from barley (Hordeum vulgare L.) with respect to pyruvate. From double-reciprocal plots of the time-dependent biphasic inhibition by chlorsulfuron, an initial apparent inhibition constant of 68 nanomolar was calculated (a 0 to 4 minute assay was used for the initial inhibition), and a final steady-state dissociation constant of 3 nanomolar was estimated. The corresponding constants for imazaquin were 10 and 0.55 micromolar. Specific binding of [(14)C]chlorsulfuron and [(14)C]imazaquin to purified acetolactate synthase from barley and partially purified enzyme from corn (Zea mays L.) could be demonstrated by gel filtration and equilibrium dialysis. Evidence is presented that the binding of the inhibitors to the enzyme follows the previously described mechanism of slow reversibility once excess inhibitor has been removed. However, after formation of the slowly reversible complex and subsequent dissociation, both chlorsulfuron and imazaquin seem to permanently inactivate acetolactate synthase. These results add a new feature to the mode of action of these herbicides with respect to their high herbicidal potency., The DNA sequence of a 196 base pair region of the acetolactate synthase genes of three weed species, kochia, prickly lettuce, and Russian thistle, was determined. This region encompasses the coding sequence for Domain A, a region of the amino acid sequence previously demonstrated to play a pivotal role in conferring resistance to herbicides that inhibit acetolactate synthase. The Domain A DNA sequence from a chlorsulfuron resistant prickly lettuce biotype differed from that of a chlorsulfuron susceptible biotype by a single point mutation, which substituted a histidine for a proline. The Domain A DNA sequence from a chlorsulfuron resistant kochia biotype also differed from that of an chlorsulfuron susceptible biotype by a single point mutation in the same proline codon. This point mutation, however, conferred substitution of threonine for proline. Two different acetolactate synthase homologous sequences were isolated from an chlorsulfuron resistant biotype of Russian thistle. Neither sequence encoded amino acid substitutions in Domain A that differed from the consensus chlorsulfuron susceptible sequence. Most collections showed excellent correspondence between the chlorsulfuron susceptibility and restriction digest pattern and the phenotypic response to chlorsulfuron application. However, one entirely chlorsulfuron resistant collection had the chlorsulfuron susceptibility and restriction digest pattern of the chlorsulfuron susceptible biotype, suggesting that resistance was not due to mutation in the proline codon., For more Mechanism of Action (Complete) data for Chlorsulfuron (7 total), please visit the HSDB record page. | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Crystals from ether | |

CAS No. |

64902-72-3, 79793-04-7, 112143-77-8 | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64902-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khardin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112143778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulphonamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6S620ML45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C, MP: 174-178 °C | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Chlorosulfuron an effective herbicide? How does it work?

A1: Chlorosulfuron is a potent broad-spectrum herbicide that belongs to the sulfonylurea family. It effectively controls a wide range of broadleaf weeds and some grasses. [] Its efficacy stems from its ability to inhibit the enzyme acetolactate synthase (ALS). [, , ] This enzyme plays a crucial role in the biosynthesis of essential amino acids like valine, leucine, and isoleucine in plants. By disrupting this process, Chlorosulfuron effectively halts cell division and growth, ultimately leading to the death of susceptible weeds.

Q2: Are there variations in Chlorosulfuron's effectiveness across different weed species?

A2: Yes, research indicates varying levels of susceptibility to Chlorosulfuron among weed species. Studies have identified the presence of Chlorosulfuron-resistant biotypes of certain weeds, such as silky windgrass (Apera spica-venti) and cornflower (Centaurea cyanus). [, , ] This resistance necessitates alternative control strategies or the use of herbicides with different modes of action.

Q3: What factors influence the adsorption and breakdown of Chlorosulfuron in the environment?

A3: Chlorosulfuron's behavior in the environment is influenced by several factors. Soil characteristics, including organic matter content and pH, play a significant role in its adsorption. Research suggests that silt loam soils, particularly those from hilly regions, exhibit higher adsorption capacity compared to sandy soils. [] The breakdown of Chlorosulfuron is primarily driven by chemical hydrolysis and microbial degradation. Interestingly, acidic conditions tend to accelerate the hydrolysis process. [, ]

Q4: Can Chlorosulfuron impact non-target plant species?

A4: While Chlorosulfuron effectively targets weeds, it can potentially impact non-target plant species, especially at higher concentrations. For instance, studies have shown that while Chlorosulfuron is a valuable tool for blackberry control in bahiagrass pastures, metsulfuron, another herbicide, can be detrimental to bahiagrass. [] This underscores the importance of careful application and understanding the potential risks to non-target species.

Q5: How does the structure of Chlorosulfuron contribute to its herbicidal activity?

A5: Chlorosulfuron's molecular structure is key to its herbicidal activity. Modifications to its structure can significantly influence its potency, selectivity, and overall effectiveness. [] Researchers explore these structure-activity relationships to develop novel herbicides with improved characteristics, such as enhanced target specificity or reduced environmental impact.

Q6: What is the role of cytochrome P450 monooxygenases in the metabolism of Chlorosulfuron?

A6: Cytochrome P450 monooxygenases are crucial enzymes involved in the metabolism of various xenobiotics, including herbicides like Chlorosulfuron. [, ] Studies highlight their role in detoxifying Chlorosulfuron within plants, contributing to herbicide tolerance. This understanding is vital for developing strategies to manage herbicide resistance and minimize environmental impact.

Q7: Are there analytical techniques available for detecting and quantifying Chlorosulfuron residues?

A7: Yes, researchers employ sensitive analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to accurately determine Chlorosulfuron levels in various matrices, including soil. This method, often coupled with an internal standard, allows for precise quantification, even at low concentrations. [, , ]

Q8: Have there been efforts to develop more environmentally friendly alternatives to Chlorosulfuron?

A8: Yes, the search for environmentally friendly alternatives to conventional herbicides like Chlorosulfuron is an active area of research. Scientists are exploring various approaches, including the development of bio-herbicides, utilization of plant extracts with herbicidal properties, and employing integrated weed management strategies. [, ]

Q9: Can you provide the molecular formula and weight of Chlorosulfuron?

A9: The molecular formula of Chlorosulfuron is C12H12ClN5O4S, and its molecular weight is 357.79 g/mol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.